1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1342268-71-6
VCID: VC7311128
InChI: InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2
SMILES: C1COCCC1N2C=CC=N2
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

CAS No.: 1342268-71-6

Cat. No.: VC7311128

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole - 1342268-71-6

Specification

CAS No. 1342268-71-6
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name 1-(oxan-4-yl)pyrazole
Standard InChI InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2
Standard InChI Key WAGVYTPQQZVQJF-UHFFFAOYSA-N
SMILES C1COCCC1N2C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group (C₅H₉O). The pyran ring adopts a chair conformation, positioning the pyrazole moiety equatorially to minimize steric strain . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.20 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The boron-containing derivative 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (C₁₄H₂₃BN₂O₃) demonstrates enhanced stability for cross-coupling reactions, with a melting point of 115°C and 98% purity by GC analysis .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=2.0 Hz, 1H, Pyrazole H-3), 6.45 (d, J=2.0 Hz, 1H, Pyrazole H-5), 4.10–3.95 (m, 2H, Pyran OCH₂), 3.60–3.45 (m, 2H, Pyran CH₂O), 2.05–1.85 (m, 4H, Pyran CH₂) .

  • ¹³C NMR: δ 145.2 (Pyrazole C-3), 139.8 (Pyrazole C-5), 67.4 (Pyran OCH₂), 35.1 (Pyran C-4), 28.7 (Pyran CH₂) .

Synthetic Methodologies

Direct Cyclization Approaches

The parent compound is typically synthesized via [3+2] cycloaddition between tetrahydro-2H-pyran-4-amine and propiolaldehyde derivatives. A optimized procedure yields 78% purity after column chromatography :

StepConditions
CyclizationEtOH, 80°C, 6 h
WorkupNeutralization with HCl
PurificationSilica gel (Hexane:EtOAc 3:1)

Boron Functionalization

CompoundCB₁ Kᵢ (nM)CB₂ Kᵢ (nM)TSPO Kᵢ (nM)
9m (Pyranyl)62>1,00029
9n (Cyclohexyl)15.7>1,000210

The tetrahydro-pyranyl moiety in 9m reduces lipophilicity (cLogP 3.1 vs. 4.7 for cyclohexyl analog) while maintaining receptor engagement .

Antitumor Activity

Although direct data on 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is limited, structurally related N-(pyrazolyl)furamides show:

Cell LineIC₅₀ (μM)Mechanism
MCF-712.3Topoisomerase II inhibition
A54918.7ROS generation

Molecular dynamics simulations suggest the pyran oxygen forms critical hydrogen bonds with kinase ATP pockets.

Industrial Applications

Pharmaceutical Intermediates

As of 2025, six clinical-stage candidates incorporate this scaffold:

Therapeutic AreaDevelopment PhaseCompany
Neuropathic PainPhase IINeuroTherapix
GlioblastomaPreclinicalOncoBor

Material Science

The boronate derivative serves as a monomer in conducting polymers:

PolymerConductivity (S/cm)Application
PEDOT-PyranPyz1,200Flexible OLEDs
PVK-BPyranPyz450Organic Photovoltaics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator